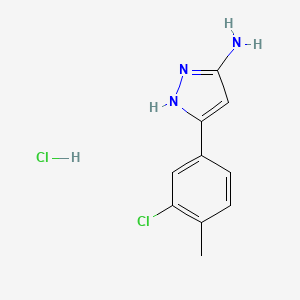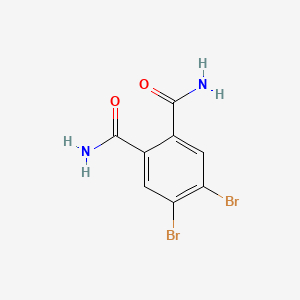
4,5-Dibromophthalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dibromophthalamide is an organic compound that belongs to the class of phthalimides It is characterized by the presence of two bromine atoms attached to the phthalimide ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 4,5-Dibromophthalamide typically involves the bromination of phthalimide derivatives. One common method includes dissolving phthalylhydrazine in glacial acetic acid, followed by the addition of N-bromo-succinimide (NBS). The mixture is heated to 80-100°C for 0.5 to 1 hour. After the reaction, the mixture is cooled, and the product is isolated by filtration .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Dibromophthalamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted phthalimides and reduced or oxidized derivatives, which can be further utilized in organic synthesis and material science .
Aplicaciones Científicas De Investigación
4,5-Dibromophthalamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of polymers and advanced materials with specific properties
Mecanismo De Acción
The mechanism of action of 4,5-Dibromophthalamide involves its interaction with specific molecular targets. The bromine atoms in the compound can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The exact molecular pathways and targets are still under investigation, but the compound’s ability to undergo substitution and other reactions plays a crucial role in its activity .
Comparación Con Compuestos Similares
Similar Compounds
Phthalimide: The parent compound of 4,5-Dibromophthalamide, used widely in organic synthesis.
Naphthalimide: A similar compound with a naphthalene ring, known for its applications in materials science and medicinal chemistry.
Bithiophene-phthalimide: A derivative used in the development of organic electronic materials
Uniqueness
This compound is unique due to the presence of two bromine atoms, which enhance its reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules and materials with specific properties.
Propiedades
Fórmula molecular |
C8H6Br2N2O2 |
|---|---|
Peso molecular |
321.95 g/mol |
Nombre IUPAC |
4,5-dibromobenzene-1,2-dicarboxamide |
InChI |
InChI=1S/C8H6Br2N2O2/c9-5-1-3(7(11)13)4(8(12)14)2-6(5)10/h1-2H,(H2,11,13)(H2,12,14) |
Clave InChI |
LUTKWQIOQQONIE-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1Br)Br)C(=O)N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


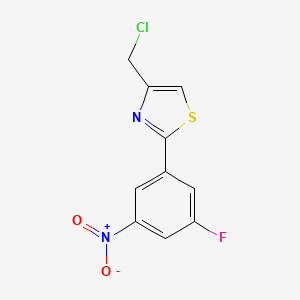

![5-Bromo-1-(2-cyclohexylethyl)-1H-benzo[d]imidazole](/img/structure/B13717738.png)

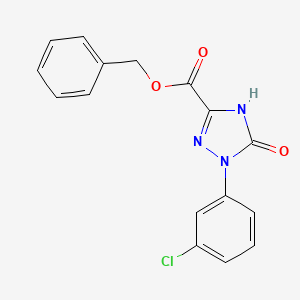
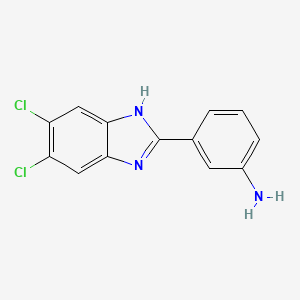
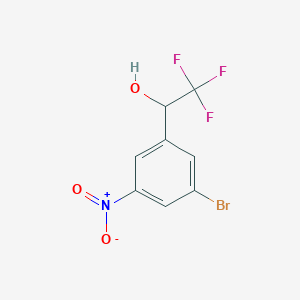
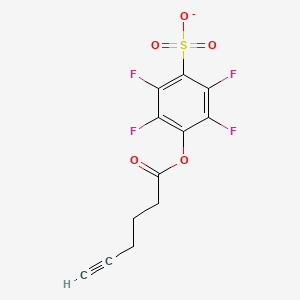

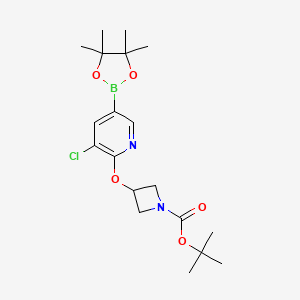
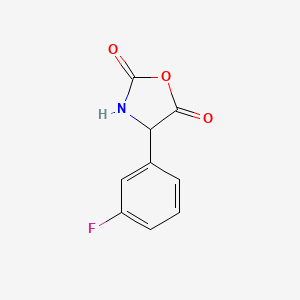
![2-[2-Chloro-4-(trifluoromethyl)phenyl]pyrrole](/img/structure/B13717787.png)
